molecular formula C23H26N2O2S B3534047 N-[(2-adamantylamino)carbonothioyl]-3-methoxy-2-naphthamide

N-[(2-adamantylamino)carbonothioyl]-3-methoxy-2-naphthamide

Cat. No.: B3534047
M. Wt: 394.5 g/mol
InChI Key: IOXVWIZKTNZYON-UHFFFAOYSA-N
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Description

“N-[(2-adamantylamino)carbonothioyl]-3-methoxy-2-naphthamide” is a complex organic compound. The adamantylamino group suggests that it has a part of its structure derived from adamantane, a type of diamondoid. The carbonothioyl group indicates the presence of a carbon-sulfur bond, and the methoxy-2-naphthamide part suggests a naphthalene structure with a methoxy group and an amide group attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the adamantane, carbonothioyl, and naphthamide groups. The adamantane group is a rigid, three-dimensional structure, while the naphthamide group is a flat, aromatic system. The carbonothioyl group would likely provide a link between these two parts .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific functional groups present. The adamantylamino group is typically quite stable, while the carbonothioyl and naphthamide groups could potentially participate in various chemical reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure and the functional groups present. For example, the presence of the adamantane group could influence its solubility and stability, while the naphthamide group could contribute to its UV/Vis absorption properties .

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

Without specific toxicity data, it’s difficult to provide accurate information on the safety and hazards of this compound .

Properties

IUPAC Name

N-(2-adamantylcarbamothioyl)-3-methoxynaphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2S/c1-27-20-12-16-5-3-2-4-15(16)11-19(20)22(26)25-23(28)24-21-17-7-13-6-14(9-17)10-18(21)8-13/h2-5,11-14,17-18,21H,6-10H2,1H3,(H2,24,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOXVWIZKTNZYON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NC(=S)NC3C4CC5CC(C4)CC3C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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